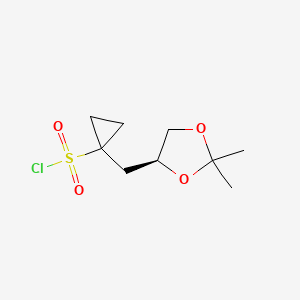
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride compound. Sulfonyl chlorides are a class of organic compounds containing the functional group R-SO2-Cl. They are widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonylureas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds.
Introduction of the dioxolane group: The dioxolane ring can be introduced via acetalization reactions involving diols and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Oxidation and reduction: Depending on the reaction conditions, the compound can undergo oxidation or reduction reactions, although these are less common for sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: Catalysts such as bases (e.g., triethylamine) or acids (e.g., HCl) may be used to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonylureas, and other sulfonyl derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonylurea functionalities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonylurea derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of chloride ions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with enhanced reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to its chiral nature and the presence of both cyclopropane and dioxolane rings. These structural features can impart specific reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex molecules.
Properties
Molecular Formula |
C9H15ClO4S |
|---|---|
Molecular Weight |
254.73 g/mol |
IUPAC Name |
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO4S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
XZKWFWOCXKFYCF-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC2(CC2)S(=O)(=O)Cl)C |
Canonical SMILES |
CC1(OCC(O1)CC2(CC2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















